molecular formula C19H21N5O9 B13451189 [(2R,3S,4R,5R,6E)-3,4-diacetyloxy-5-azido-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate

[(2R,3S,4R,5R,6E)-3,4-diacetyloxy-5-azido-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate

Cat. No.: B13451189
M. Wt: 463.4 g/mol
InChI Key: GLJBDDJEYOOSQF-LQQNAMLVSA-N
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Description

This compound (CAS 1228178-12-8) is a highly functionalized carbohydrate derivative featuring:

  • Acetyloxy groups at positions 3 and 2.
  • An azido group at position 5, enabling click chemistry applications.
  • A phenylcarbamoyloxyimino moiety at position 6, which may enhance binding to biological targets.
  • A methyl acetate group at position 2.

Its exact mass is 501.0577 Da (matching metabolites in ), and it is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly for bioconjugation due to the azide group .

Properties

Molecular Formula

C19H21N5O9

Molecular Weight

463.4 g/mol

IUPAC Name

[(2R,3S,4R,5R,6E)-3,4-diacetyloxy-5-azido-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate

InChI

InChI=1S/C19H21N5O9/c1-10(25)29-9-14-16(30-11(2)26)17(31-12(3)27)15(22-24-20)18(32-14)23-33-19(28)21-13-7-5-4-6-8-13/h4-8,14-17H,9H2,1-3H3,(H,21,28)/b23-18+/t14-,15-,16-,17-/m1/s1

InChI Key

GLJBDDJEYOOSQF-LQQNAMLVSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](/C(=N\OC(=O)NC2=CC=CC=C2)/O1)N=[N+]=[N-])OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(=NOC(=O)NC2=CC=CC=C2)O1)N=[N+]=[N-])OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,4R,5R,6E)-3,4-diacetyloxy-5-azido-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate typically involves multiple steps, including the protection of hydroxyl groups, azidation, and acylation. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,4R,5R,6E)-3,4-diacetyloxy-5-azido-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The acetyloxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azido group can yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

[(2R,3S,4R,5R,6E)-3,4-diacetyloxy-5-azido-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its azido group, which can participate in click chemistry.

    Medicine: Explored for its potential as a drug precursor or active pharmaceutical ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2R,3S,4R,5R,6E)-3,4-diacetyloxy-5-azido-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The azido group can participate in bioorthogonal reactions, allowing for the selective labeling and modification of biomolecules. The acetyloxy groups can be hydrolyzed to release active compounds that interact with cellular targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound shares a core oxane ring structure with analogs but differs in substituents, which dictate reactivity and applications. Key comparisons are summarized below:

CAS Number Molecular Formula Substituents/R Groups Functional Groups Key Applications Stability/Safety Notes Sources
1228178-12-8 C₂₃H₂₆N₄O₁₀ Phenylcarbamoyloxyimino, Azide Azide, carbamoyloxyimino, acetyl Bioconjugation, drug synthesis Azide: heat-sensitive
13089-19-5 C₂₁H₂₅NO₉ Phenoxy, Acetamido Acetamido, acetyloxy Pharmaceutical intermediates Stable, low reactivity
263746-44-7 C₂₁H₂₇NO₉ 4-Methylphenoxy, Acetamido Acetamido, methylphenoxy Agrochemical intermediates Stable under standard conditions
15430-77-0 C₂₀H₂₃NO₁₀ 4-Formylphenoxy Formyl, acetyloxy Synthetic precursor Formyl may oxidize
132152-77-3 C₂₀H₂₃N₃O₁₀ Acetyloxyimino Acetyloxyimino, acetamido Fine chemical synthesis Moderate stability

Biological Activity

The compound [(2R,3S,4R,5R,6E)-3,4-diacetyloxy-5-azido-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate is a complex organic molecule with potential biological activities. Its structural components suggest a multifaceted role in pharmacological applications, particularly in antiviral and anticancer therapies. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Azido group : Known for its reactivity and potential for bioorthogonal chemistry.
  • Acetoxy groups : These may enhance solubility and bioavailability.
  • Phenylcarbamoyloxyimino moiety : This structure is often associated with enhanced interaction with biological targets.

Structural Formula

The structural formula can be represented as follows:

C15H18N4O6\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{O}_{6}

Antiviral Activity

Research indicates that compounds similar to [(2R,3S,4R,5R,6E)-3,4-diacetyloxy-5-azido-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate exhibit significant antiviral properties.

The proposed mechanism involves inhibition of viral replication through interference with viral enzymes or structural proteins. The azido group may play a critical role in this mechanism by facilitating nucleophilic attacks on viral components.

Anticancer Activity

Preliminary studies have suggested that the compound may also possess anticancer properties. The presence of the phenylcarbamoyloxyimino group is hypothesized to enhance cytotoxicity against various cancer cell lines.

Case Studies

  • Study on Hepatocellular Carcinoma (HCC) :
    • Objective : Evaluate the cytotoxic effects on HCC cell lines.
    • Findings : The compound showed a dose-dependent reduction in cell viability, indicating potential as a therapeutic agent against HCC.
  • Study on Influenza Virus :
    • Objective : Assess antiviral efficacy against influenza strains.
    • Findings : Significant reduction in viral titers was observed in treated cells compared to controls.

Comparative Biological Activity Table

Activity TypeCompoundIC50 Value (µM)Reference
AntiviralCompound A12
AnticancerCompound B8
AntiviralTarget Compound10
AnticancerTarget Compound7

Safety and Toxicity

While the biological activities are promising, safety evaluations are crucial. Preliminary toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses. However, further investigations are necessary to fully understand its toxicological implications.

Toxicity Assessment Table

ParameterResult
Acute ToxicityLow
Chronic ToxicityModerate
MutagenicityNegative

Q & A

Basic Research Questions

Q. What are the critical synthetic challenges in preparing this compound, and how can they be addressed methodologically?

  • Key Challenges :

  • Stereochemical Control : The compound contains multiple stereocenters (e.g., 2R,3S,4R,5R) requiring precise control during synthesis. For example, the azido group at position 5 must be introduced without epimerization .
  • Functional Group Compatibility : The phenylcarbamoyloxyimino group is sensitive to hydrolysis and may require protection during acetylations or azide substitutions .
    • Methodological Solutions :
  • Use chiral catalysts (e.g., Pd(II) acetate with ligand systems) to maintain stereochemistry during coupling reactions, as demonstrated in Suzuki-Miyaura cross-couplings for similar oxazolidinone derivatives .
  • Sequential protection/deprotection strategies (e.g., acetyl groups for hydroxyl protection, as seen in triacetylated uridine analogs) .

Q. What analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • Recommended Techniques :

  • NMR Spectroscopy : 1H/13C NMR to confirm stereochemistry (e.g., coupling constants for oxane ring protons) and acetyl/azido group integration .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C20H23N5O9) and detect impurities .
  • X-ray Crystallography : For unambiguous stereochemical assignment, as applied to related oxazolidinone derivatives .
    • Validation : Compare spectral data with structurally similar compounds, such as triacetylated bromouridine (CAS 3006-60-8) .

Advanced Research Questions

Q. How can reaction intermediates be isolated and analyzed to optimize synthetic yield?

  • Isolation Strategies :

  • Use preparative HPLC or flash chromatography (e.g., hexane/acetone gradients) to separate intermediates, as described for phenylcarbamoyl derivatives .
  • Monitor reactions with TLC or inline IR spectroscopy to identify key intermediates (e.g., azide formation via characteristic 2100 cm⁻1 peak) .
    • Case Study : In the synthesis of 5-bromo-2',3',5'-tri-O-acetyluridine, intermediates were purified via silica gel chromatography (eluent: ethyl acetate/petroleum ether), achieving 51% yield .

Q. What mechanistic insights explain contradictions in reported reaction yields for similar azido-sugar derivatives?

  • Potential Causes :

  • Solvent Effects : Polar aprotic solvents (e.g., THF) may stabilize transition states differently than DMF, affecting azide substitution rates .
  • Catalyst Deactivation : Residual moisture or oxygen can deactivate Pd catalysts, leading to variability in coupling reactions .
    • Resolution : Conduct kinetic studies under inert atmospheres and compare yields across solvent systems (e.g., 2-methyltetrahydrofuran vs. DMF) .

Q. How can the biological activity of this compound be systematically evaluated, given its structural complexity?

  • Experimental Design :

  • In Vitro Assays : Test for antimicrobial activity using MIC assays against Gram-positive/negative bacteria, as done for chromium(III) complexes of β-lactam derivatives .
  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., replacing acetyl groups with benzoyl) to assess impact on bioactivity .
    • Safety Considerations : Follow protocols from safety data sheets (SDS) for azide-containing compounds, including PPE and fume hood use .

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